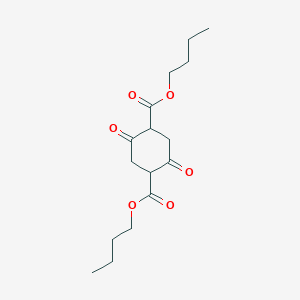
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester is an organic compound with the molecular formula C16H24O6 and a molecular weight of 312.35816 g/mol . This compound is a derivative of 1,4-cyclohexanedicarboxylic acid, where the carboxylic acid groups are esterified with butanol. It is commonly used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction rate .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed back to the parent 1,4-cyclohexanedicarboxylic acid and butanol in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form 1,4-cyclohexanedicarboxylic acid derivatives with different functional groups.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: 1,4-cyclohexanedicarboxylic acid and butanol.
Reduction: Various reduced derivatives of 1,4-cyclohexanedicarboxylic acid.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential therapeutic properties in various medical research studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active 1,4-cyclohexanedicarboxylic acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another ester derivative of 1,4-cyclohexanedicarboxylic acid, commonly used in the production of pigments.
1,4-Cyclohexanedicarboxylic acid: The parent compound, which can be used as a precursor for various derivatives.
Uniqueness
1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, dibutyl ester is unique due to its specific esterification with butanol, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
1160-32-3 |
|---|---|
Fórmula molecular |
C16H24O6 |
Peso molecular |
312.36 g/mol |
Nombre IUPAC |
dibutyl 2,5-dioxocyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C16H24O6/c1-3-5-7-21-15(19)11-9-14(18)12(10-13(11)17)16(20)22-8-6-4-2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
QWJQTDZOQNQJDW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
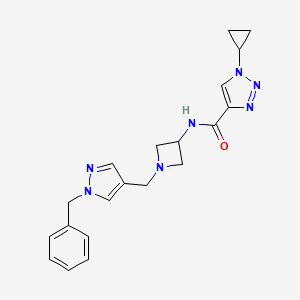
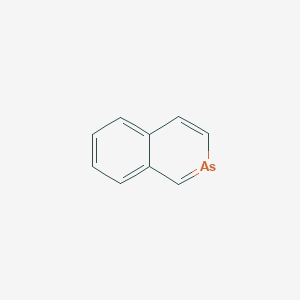
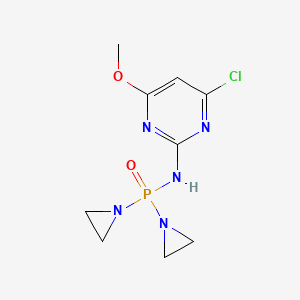
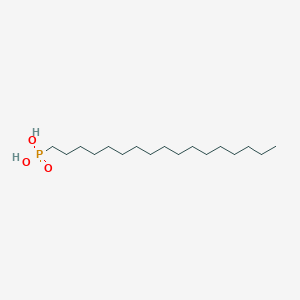
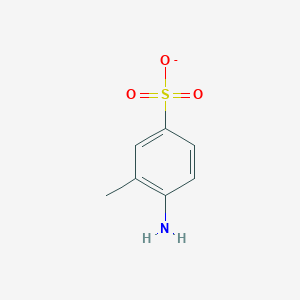
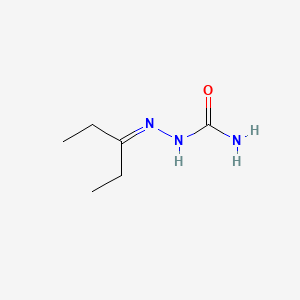
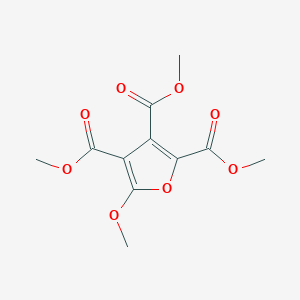
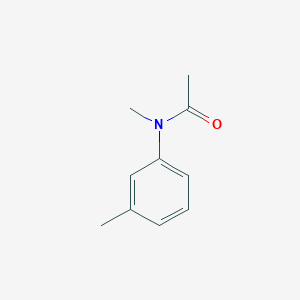
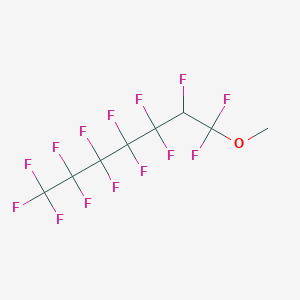
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
